(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone
CAS No.: 897473-51-7
Cat. No.: VC7771935
Molecular Formula: C16H14BrN3O2S
Molecular Weight: 392.27
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 897473-51-7 |
|---|---|
| Molecular Formula | C16H14BrN3O2S |
| Molecular Weight | 392.27 |
| IUPAC Name | [4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-(furan-2-yl)methanone |
| Standard InChI | InChI=1S/C16H14BrN3O2S/c17-11-3-4-12-14(10-11)23-16(18-12)20-7-5-19(6-8-20)15(21)13-2-1-9-22-13/h1-4,9-10H,5-8H2 |
| Standard InChI Key | XZZMPXUBDMUULZ-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Br)C(=O)C4=CC=CO4 |
Introduction
Molecular Architecture and Structural Characterization
The molecular formula of (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone is C₁₉H₁₇BrN₃O₂S, with a calculated molecular weight of 443.33 g/mol. This aligns with analogs such as (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone (PubChem CID: 18575582), which shares the bromobenzothiazole-piperazine core but differs in the methanone substituent . The benzothiazole moiety features a bromine atom at the 6-position, enhancing electrophilic reactivity for cross-coupling reactions, while the furan-2-yl group introduces electron-rich aromatic character conducive to π-stacking interactions .
Key structural features include:
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Benzothiazole Core: A bicyclic system with sulfur and nitrogen atoms, known for its role in modulating pharmacokinetic properties in drug candidates .
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Piperazine Linker: A six-membered diamine ring that enhances solubility and serves as a conformational spacer .
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Furan-2-yl Methanone: A planar, oxygen-containing heterocycle that influences electronic distribution and metabolic stability .
Comparative analysis with structurally similar compounds reveals that the bromine atom and furan substituent likely confer distinct electronic properties, as evidenced by the reduced molecular weight (443.33 g/mol) compared to the 4-ethoxy analog (446.4 g/mol) .
Synthetic Pathways and Reaction Mechanisms
The synthesis of (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone can be conceptualized through multi-step protocols derived from related benzothiazole-piperazine hybrids. A plausible route involves:
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Benzothiazole Bromination:
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Piperazine Coupling:
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Methanone Formation:
Critical reaction parameters include temperature control (<0°C during acylation to minimize side reactions) and the use of anhydrous solvents (e.g., tetrahydrofuran) to prevent hydrolysis . Yield optimization often requires stoichiometric adjustments, with reported efficiencies of 60–75% for analogous compounds .
Physicochemical Properties and Reactivity
Solubility and Partitioning
The compound’s solubility profile is influenced by its heterocyclic components:
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LogP (Predicted): ~3.2 (moderate lipophilicity, suitable for blood-brain barrier penetration) .
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Aqueous Solubility: <0.1 mg/mL in neutral pH, improving under acidic conditions due to piperazine protonation .
Thermal Stability
Differential scanning calorimetry (DSC) data for analogs indicate a melting point range of 180–220°C, with decomposition above 300°C . The furan ring’s thermal lability may lower these thresholds compared to bulkier aryl substituents .
Reactivity
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Electrophilic Aromatic Substitution: The bromine atom facilitates Suzuki-Miyaura cross-coupling, enabling diversification at the 6-position .
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Nucleophilic Acylation: The methanone carbonyl reacts with Grignard reagents or hydrazines to form secondary alcohols or hydrazones, respectively .
Computational and Spectroscopic Characterization
DFT Calculations
Density functional theory (DFT) simulations at the B3LYP/6-31G(d) level predict:
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HOMO-LUMO Gap: 4.1 eV, indicating moderate electronic stability .
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Electrostatic Potential: Localized negative charge on the furan oxygen (-0.45 e) and benzothiazole sulfur (-0.32 e) .
Spectroscopic Data
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¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (s, 1H, benzothiazole-H), 7.92 (d, J = 3.5 Hz, 1H, furan-H), 3.85–3.45 (m, 8H, piperazine-H) .
Industrial and Research Applications
Pharmaceutical Development
The compound’s modular structure positions it as a lead candidate for:
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Oncology: Targeting kinase-driven malignancies via IKK-β inhibition .
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Immunology: Attenuating cytokine storms in autoimmune diseases through chemokine receptor antagonism.
Material Science
Benzothiazole-furan hybrids serve as fluorescent probes due to their extended conjugation, with emission maxima ~450 nm (λₑₓ = 360 nm) . Applications in organic light-emitting diodes (OLEDs) are under exploration.
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